molecular formula C6H5BrFNO B1408616 4-Amino-3-bromo-2-fluorophenol CAS No. 1804906-40-8

4-Amino-3-bromo-2-fluorophenol

Cat. No. B1408616
M. Wt: 206.01 g/mol
InChI Key: NXWSTKAUJJWNIL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of phenols, which “4-Amino-3-bromo-2-fluorophenol” is a type of, can be achieved through several laboratory methods . A specific pathway for the synthesis of a similar compound, “4-amino-3-fluorophenol”, involves Fries and Beckman rearrangements .

Scientific Research Applications

Radiopharmaceutical Synthesis

4-Amino-3-bromo-2-fluorophenol serves as a versatile synthon in the synthesis of complex radiopharmaceuticals. Notably, it is involved in the synthesis of 4-[18F]Fluorophenol, a compound essential for creating more intricate radiopharmaceuticals with a 4-[18F]fluorophenoxy moiety. This process, employing nucleophilic labeling methods, yields no-carrier-added [18F]fluorophenol, showcasing the compound's significance in the field of nuclear medicine and molecular imaging (Ross, Ermert, & Coenen, 2011).

Biocatalysis and Biotransformation

The compound is instrumental in biotransformation processes. Escherichia coli expressing 4-hydroxyphenylacetate 3-hydroxylase can fully transform 4-halogenated phenols, including 4-Amino-3-bromo-2-fluorophenol, into their corresponding catechols. This transformation showcases the compound's role in biocatalysis and its potential in producing halocatechols, which have various industrial and pharmaceutical applications (Coulombel et al., 2011).

Enzymatic Studies

The compound is used in studying enzyme activities. For instance, its interaction with the enzyme tyrosinase has been scrutinized to understand the enzymatic oxidation mechanisms. These studies provide valuable insights into the enzyme-substrate interaction and the influence of halogenated phenols on enzyme kinetics, which is crucial for developing enzyme inhibitors and understanding metabolic pathways (Battaini et al., 2002).

Chemical Biology and Fluorescent Probes

The compound finds utility in chemical biology, particularly in the synthesis of fluorescent amino acids. These amino acids are pivotal for constructing fluorescent macromolecules, such as peptides and proteins, without altering their biomolecular properties. They play a significant role in tracking protein-protein interactions and imaging nanoscopic events in real-time with high spatial resolution, offering a window into the intricate workings of biological systems (Cheng, Kuru, Sachdeva, & Vendrell, 2020).

Safety And Hazards

The safety data sheet for a similar compound, “4-Amino-3-fluorophenylboronic acid hydrochloride”, indicates that it may cause skin irritation, serious eye irritation, and may be harmful if swallowed . It may also cause respiratory irritation .

properties

IUPAC Name

4-amino-3-bromo-2-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFNO/c7-5-3(9)1-2-4(10)6(5)8/h1-2,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXWSTKAUJJWNIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)Br)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-3-bromo-2-fluorophenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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